

# Cabazitaxel-d9: A Technical Guide to its Certificate of Analysis and Purity Assessment

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## Compound of Interest

Compound Name: Cabazitaxel-d9

Cat. No.: B15608780

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of **Cabazitaxel-d9**, a deuterated internal standard essential for the accurate quantification of the anticancer agent Cabazitaxel. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the rigorous experimental protocols for purity assessment, and illustrates the key signaling pathway associated with Cabazitaxel's mechanism of action.

## Certificate of Analysis: A Summary of Quality

The Certificate of Analysis for **Cabazitaxel-d9** serves as a formal declaration of its quality and purity. The following tables summarize the typical quantitative data found on a CoA, providing a clear framework for evaluating a specific lot of this internal standard.

Table 1: General Properties and Identification

Parameter	Specification
Chemical Name	(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-11-hydroxy-9-(((2R,3S)-2-hydroxy-3-(((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)oxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-12-yl benzoate
CAS Number	1383572-19-7
Molecular Formula	C <sub>45</sub> H <sub>48</sub> D <sub>9</sub> NO <sub>14</sub>
Molecular Weight	845.0 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

Table 2: Purity and Impurity Profile

Analytical Test	Method	Acceptance Criteria
Purity (by HPLC)	HPLC-UV	≥ 98.0%
Isotopic Purity (d <sub>9</sub> )	Mass Spectrometry	≥ 99% Deuterated forms (d <sub>1</sub> -d <sub>9</sub> )
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 1.0%
Related Substances	LC-MS/MS	Individual Impurity: ≤ 0.15%, Total Impurities: ≤ 0.5%

## Experimental Protocols for Purity Assessment

The purity of **Cabazitaxel-d9** is ascertained through a series of validated analytical methods. These protocols are designed to provide a comprehensive assessment of the compound's identity, strength, and purity.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography with UV detection is a cornerstone technique for assessing the purity of **Cabazitaxel-d9** and quantifying any non-deuterated Cabazitaxel or other impurities.

Instrumentation and Conditions:

- System: Agilent 1260 Infinity II HPLC or equivalent
- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
  - 0-5 min: 50% B
  - 5-25 min: 50-90% B
  - 25-30 min: 90% B
  - 30.1-35 min: 50% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10  $\mu$ L

#### Sample Preparation:

A stock solution of **Cabazitaxel-d9** is prepared by dissolving an accurately weighed amount of the material in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. This stock solution is then further diluted to an appropriate concentration for analysis.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Isotopic Purity

LC-MS/MS provides a highly sensitive and specific method for identifying and quantifying trace-level impurities and confirming the isotopic distribution of **Cabazitaxel-d9**.<sup>[3][4]</sup>

#### Instrumentation and Conditions:

- LC System: Waters ACQUITY UPLC I-Class or equivalent
- MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
- Mobile Phase A: 10 mM Ammonium Acetate in Water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient is employed to separate Cabazitaxel, its deuterated isotopologues, and potential impurities.
- Flow Rate: 0.4 mL/min
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
  - Cabazitaxel: m/z 836.4 → 555.3
  - **Cabazitaxel-d9**: m/z 845.4 → 564.3

#### Sample Preparation:

Samples are prepared similarly to the HPLC method, with further dilution to the ng/mL range as required for the sensitivity of the mass spectrometer.

## Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Isotopic Enrichment

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of **Cabazitaxel-d9** without the need for a specific reference standard of the same compound.<sup>[5][6][7]</sup> It can also provide information on the extent of deuteration.

### Instrumentation and Conditions:

- Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) containing a certified internal standard of known concentration (e.g., maleic acid).
- Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay ( $\text{D1}$ ) to ensure full relaxation of all relevant signals (typically  $5 \times T_1$  of the slowest relaxing proton).
- Number of Scans: Sufficient to achieve a high signal-to-noise ratio for accurate integration.

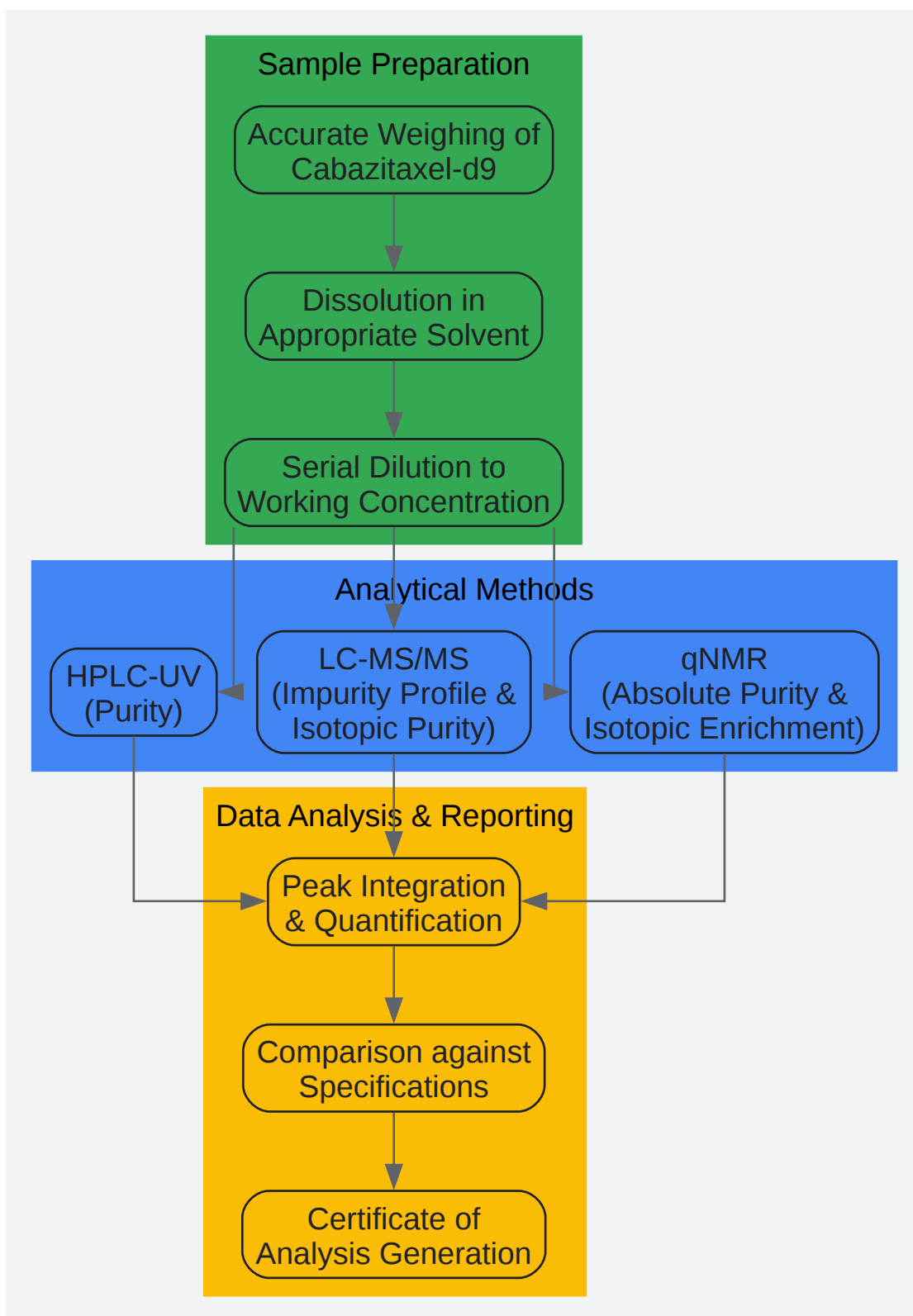
### Sample Preparation and Analysis:

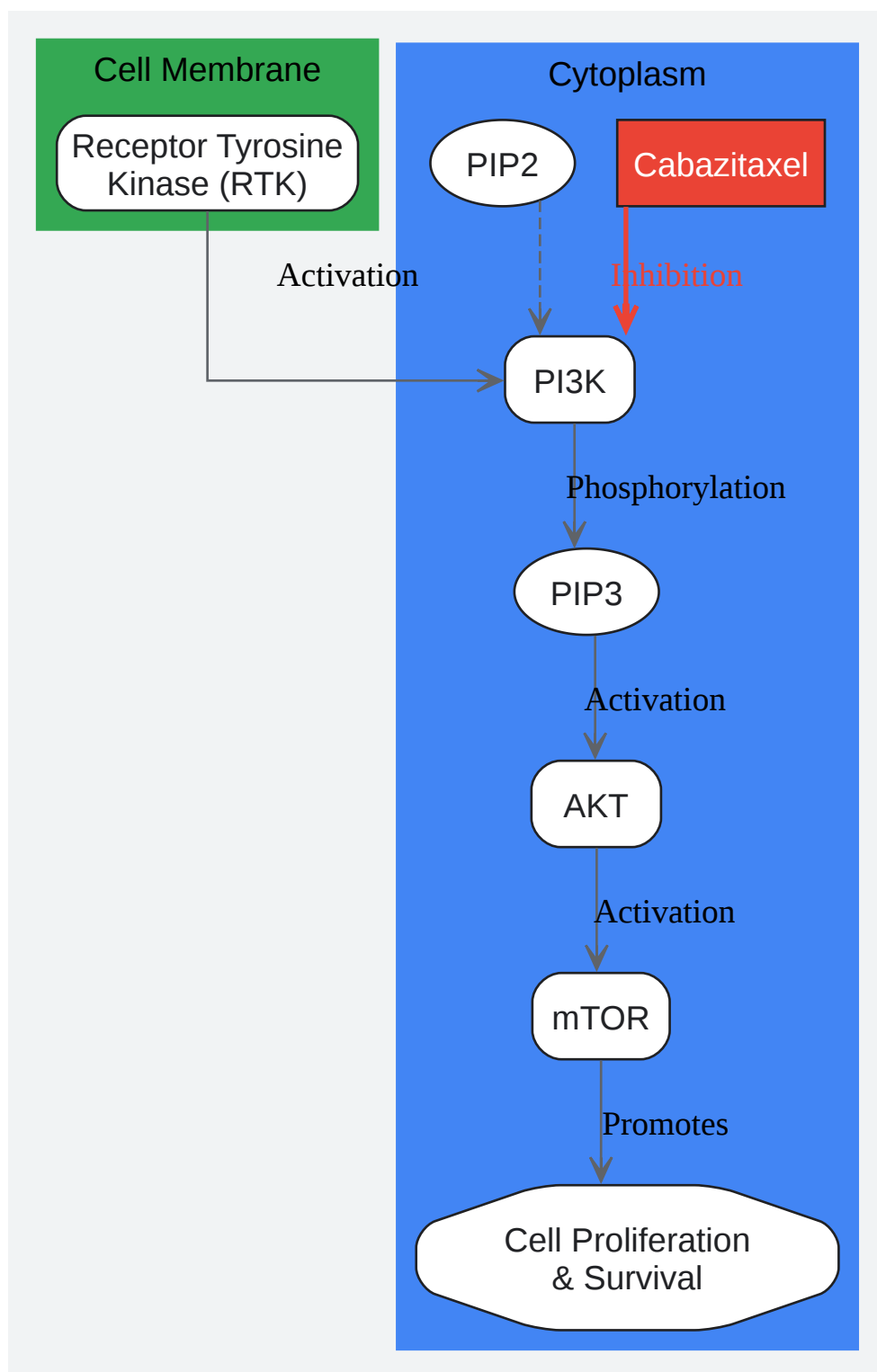
- An accurately weighed amount of **Cabazitaxel-d9** and the internal standard are dissolved in a precise volume of the deuterated solvent.
- The  $^1\text{H}$  NMR spectrum is acquired.
- The integrals of well-resolved, non-overlapping signals from both **Cabazitaxel-d9** and the internal standard are carefully measured.
- The purity of **Cabazitaxel-d9** is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard of known purity and concentration.

- Analysis of the proton signals corresponding to the positions of deuteration can provide an estimation of the isotopic enrichment. For **Cabazitaxel-d9**, the absence or significant reduction of the signal for the tert-butyl protons would be indicative of high deuteration.

## Visualizing the Mechanism of Action: Cabazitaxel and the PI3K/AKT Signaling Pathway

Cabazitaxel exerts its anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2] Additionally, studies have shown that Cabazitaxel can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and resistance to chemotherapy.[3][8][9] The following diagram illustrates the experimental workflow for purity assessment.





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